homo-Plakotenin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H34O2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(E)-3-[(1R,3R,3aR,4S,5S,7aR)-4,7-diethyl-1,3-dimethyl-5-phenyl-1,2,3,3a,5,7a-hexahydroinden-4-yl]-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C25H34O2/c1-6-19-14-21(20-11-9-8-10-12-20)25(7-2,15-18(5)24(26)27)23-17(4)13-16(3)22(19)23/h8-12,14-17,21-23H,6-7,13H2,1-5H3,(H,26,27)/b18-15+/t16-,17-,21+,22+,23-,25+/m1/s1 |
InChI Key |
CCCHOLIIPIWUMK-IHCILATKSA-N |
Isomeric SMILES |
CCC1=C[C@H]([C@]([C@H]2[C@H]1[C@@H](C[C@H]2C)C)(CC)/C=C(\C)/C(=O)O)C3=CC=CC=C3 |
Canonical SMILES |
CCC1=CC(C(C2C1C(CC2C)C)(CC)C=C(C)C(=O)O)C3=CC=CC=C3 |
Synonyms |
homo-plakotenin nor-plakotenin plakotenin |
Origin of Product |
United States |
Occurrence, Isolation, and Characterization Methodologies
Overview of Early Spectroscopic Data Acquisition
The foundational characterization of this compound was established through a series of spectroscopic analyses that provided a detailed picture of its chemical architecture. As outlined in the initial discovery, the elucidation of its structure was heavily reliant on the interpretation of this spectral data. nih.gov The techniques employed included Ultraviolet (UV) and Infrared (IR) spectrophotometry, as well as Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
While the specific numerical data from the early spectroscopic analyses are not available in publicly accessible literature, the initial publication by Qureshi et al. confirms the use of these methods for structural elucidation. nih.gov The interpretation of the ¹H and ¹³C NMR spectra would have been crucial in determining the carbon skeleton and the placement of protons, while IR spectroscopy would have identified key functional groups, such as the carboxylic acid moiety. UV spectrophotometry would have provided information about the presence of any chromophores within the molecule.
Table 1: Spectroscopic Methods Used in the Initial Characterization of this compound
| Spectroscopic Technique | Information Obtained |
| ¹H Nuclear Magnetic Resonance (NMR) | Provided information on the proton environment and connectivity. |
| ¹³C Nuclear Magnetic Resonance (NMR) | Revealed the carbon framework of the molecule. |
| Infrared (IR) Spectroscopy | Indicated the presence of functional groups, notably the carboxylic acid. |
| Ultraviolet (UV) Spectroscopy | Provided insights into the electronic structure and potential conjugation. |
Structural Elucidation, Determination, and Revision
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural determination of organic compounds, providing insights into the carbon-hydrogen framework and the functional groups present. Both one-dimensional and two-dimensional NMR techniques are indispensable in this process.
One-Dimensional NMR (¹H NMR, ¹³C NMR, DEPT)
One-dimensional NMR experiments, including ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT), provide fundamental information about the number and types of hydrogen and carbon atoms in a molecule. ¹H NMR spectra reveal the different proton environments based on their chemical shifts, splitting patterns (due to spin-spin coupling), and integration (indicating the relative number of protons). ¹³C NMR provides the chemical shifts for each unique carbon atom. DEPT experiments (e.g., DEPT-90, DEPT-135) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbon atoms by showing signals with different phases or absence of signals. scielo.org.bo This information is crucial for building the carbon skeleton of the molecule.
Mass Spectrometry (MS) Applications in Structure Determination
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in determining the elemental composition and the presence of specific substructures. nih.gov High-resolution mass spectrometry (HRMS) can determine the exact molecular mass, allowing for the calculation of the molecular formula. Tandem mass spectrometry (MS/MS) or collision-induced dissociation (CID) experiments fragment the molecule and detect the masses of the resulting ions. Analyzing the fragmentation pattern can provide clues about the connectivity of atoms and the presence of specific functional groups by breaking different bonds in the molecule. nih.gov While generic applications of MS in structure elucidation are mentioned, specific MS data or fragmentation patterns for homo-Plakotenin were not found in the provided search results.
X-ray Crystallography for Absolute and Relative Stereochemistry
X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a molecule, including its absolute and relative stereochemistry, provided that suitable single crystals can be obtained. libretexts.orgazolifesciences.com By analyzing the diffraction pattern produced when X-rays interact with the electron cloud of a crystalline sample, the arrangement of atoms in the crystal lattice can be determined. libretexts.orgazolifesciences.com This technique is particularly valuable for complex molecules with multiple chiral centers, where spectroscopic methods alone may not be sufficient to assign stereochemistry unequivocally. While X-ray diffraction is mentioned in the context of related natural products or general structural elucidation researchgate.netnih.gov, specific details regarding the application of X-ray crystallography to this compound were not found in the search results.
Computational Chemistry Approaches for Structure Validation
Computational chemistry, particularly density functional theory (DFT) calculations, plays an increasingly important role in the structural elucidation and validation of organic molecules. researchgate.netwikipedia.org Computational methods can be used to predict various molecular properties, including NMR chemical shifts and coupling constants, vibrational frequencies (IR), and electronic transitions (UV-Vis). researchgate.net By comparing the calculated spectroscopic parameters for proposed structures with the experimental data, the most likely structure can be identified. researchgate.net Computational chemistry can also be used to assess the relative stability of different conformers or isomers, which can help in understanding the observed spectroscopic data. researchgate.net Furthermore, computational methods can be employed to predict the preferred conformation of a molecule in solution or the solid state. While the general utility of computational chemistry in natural product structure elucidation is highlighted researchgate.net, specific computational studies on this compound for structure validation were not detailed in the provided search results.
Density Functional Theory (DFT) for Conformation and Spectroscopic Prediction
Density Functional Theory (DFT) has emerged as a powerful tool in the structural elucidation of complex organic molecules, including natural products. In the context of compounds like plakotenin (B1259556) and its related analogues such as this compound, DFT calculations have been employed to investigate molecular conformations and predict spectroscopic properties. The computation of possible transition states for key reactions, such as the intramolecular Diels-Alder reaction relevant to the synthesis of plakotenin, has been performed using DFT. These calculations provide insights into the energetically favored pathways and resulting stereochemistry, which are crucial for structure assignment. Furthermore, DFT is utilized for the calculation of spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, which can be compared with experimental data to validate proposed structures.
Quantum Chemical Calculations for Transition State Analysis in Stereochemistry
Quantum chemical calculations, including those based on DFT, are instrumental in analyzing the transition states of chemical reactions. This analysis is particularly important for understanding and assigning the stereochemistry of molecules with multiple chiral centers, such as this compound. By computing the energies and geometries of transition states, researchers can evaluate the feasibility of different reaction pathways and predict the most likely stereoisomer formed. In the case of plakotenin, the computation of four possible transition states for an intramolecular Diels-Alder reaction using DFT revealed that the initially proposed structure would have arisen from an energetically unfavorable transition state. This finding strongly supported a revised structure corresponding to the product formed via the lowest energy transition state. These computational approaches are applicable to and have informed the structural understanding of related compounds like this compound.
Chiroptical Spectroscopy (Optical Rotation, Circular Dichroism) in Conjunction with Computational Methods
Chiroptical spectroscopy, specifically Optical Rotation (OR) and Circular Dichroism (CD), provides valuable information about the absolute configuration of chiral molecules. Experimental OR and CD spectra can be compared with theoretical spectra predicted by computational methods, such as those based on quantum chemistry. This combined experimental and computational approach is a powerful method for confirming or revising the stereochemistry of natural products. For plakotenin, a comparison of experimental and theoretical optical rotation and circular dichroism spectra played a conclusive role in proving the revised structure suggested by transition state computations. This methodology is also relevant to the structural investigation of this compound, which is a related chiral molecule.
Historical Perspective on Structure Revision of Plakotenin and this compound
The structural history of plakotenin and this compound involves initial proposals based on spectroscopic data, followed by revisions driven by new experimental evidence and advanced computational analysis.
Initial Proposed Structures and Subsequent Revisions
The initial structure of natural plakotenin was proposed based on spectroscopic data. However, subsequent investigations, particularly those involving total synthesis and detailed spectroscopic and computational analysis, indicated that this initial assignment was incorrect. The misassignment was likely due to factors such as the misinterpretation of NMR chemical shifts. The structural revision of plakotenin, based on computational investigation of transition states and spectroscopic properties, demonstrated that the previously proposed structure needed to be revised. This revision of the plakotenin structure also necessitated the revision of the structures of related natural products, including this compound and nor-plakotenin (B1262234).
Synthetic Strategies and Methodologies
Total Synthesis Approaches to Homo-Plakotenin
Total synthesis strategies for plakotenins, including this compound, have been developed to establish their absolute and relative stereochemistry and to provide routes for obtaining these compounds. researchgate.netresearchgate.netnih.gov These syntheses often involve constructing the core tetrahydroindan-2-one skeleton. researchgate.net The total synthesis of plakotenin (B1259556), which is closely related to this compound, has been described in detail, and these approaches are often adaptable for the synthesis of this compound. researchgate.netnih.gov
Biomimetic Diels-Alder Reactions as Key Transformations
Biomimetic Diels-Alder reactions have been employed as a key transformation in the total synthesis of plakotenin and related compounds like this compound. researchgate.netnih.govfishersci.ca This approach mimics plausible biosynthetic pathways. The intramolecular Diels-Alder reaction of a highly functionalized dodecanal (B139956) derivative has been identified as a crucial step for constructing the core structure. researchgate.net Computational studies using density functional theory have been utilized to investigate the transition states of these Diels-Alder reactions, aiding in the assignment of the correct structure of plakotenin and, by extension, helping to confirm the revised structures of homo- and nor-plakotenin (B1262234). acs.orgnih.gov
Stereoselective and Asymmetric Synthesis Methodologies
Stereoselective and asymmetric synthesis methodologies are essential for the preparation of this compound due to its multiple stereocenters. The key intramolecular Diels-Alder reaction used in the synthesis of the plakotenin core is described as stereoselective and high-yielding. researchgate.net The syntheses developed for plakotenin and its diastereoisomer, iso-plakotenin, have been instrumental in proving the relative and absolute stereochemistry of these natural products. researchgate.netresearchgate.netnih.gov
Synthesis of Diastereoisomers and Analogues
The synthesis of diastereoisomers and analogues of plakotenin, including this compound and iso-plakotenin, has been reported. researchgate.netresearchgate.netnih.gov These syntheses are important for understanding the structure-activity relationships of this class of compounds. For instance, iso-plakotenin is a diastereoisomer of plakotenin, and its synthesis has been carried out alongside that of plakotenin, this compound, and nor-Plakotenin. researchgate.netresearchgate.netnih.gov
Development of Synthetic Precursors and Intermediates
The total synthesis of plakotenins involves the development of specific synthetic precursors and intermediates. A linear tetraene precursor, specifically an (E,E,Z,E)-tetraene, has been used in the intramolecular Diels-Alder reaction to construct the core of plakotenin. acs.orgnih.gov Highly functionalized dodecanal derivatives have also served as precursors for the key Diels-Alder step. researchgate.net The synthesis of an intermediate for the total synthesis of plakotenin has also been described. researchgate.net
Chemical Derivatization and Analogue Synthesis
Chemical derivatization and the synthesis of analogues have been pursued to explore the chemical space around this compound and related plakotenins. This includes the preparation of various derivatives and esters. acs.orgacs.orgd-nb.info
Preparation of this compound Derivatives and Esters
The preparation of this compound derivatives and esters is part of the broader effort to synthesize analogues of plakotenins. acs.orgacs.orgd-nb.info While specific details on the preparation of this compound esters are not extensively detailed in the provided snippets, the synthesis of esters and analogues is a general strategy in natural product chemistry to investigate biological activity and improve properties. mdpi.com Research has been conducted on the synthesis of plakotenin esters and analogous compounds. d-nb.info
Synthesis of Related Carboxylic Acids (e.g., Sodium Salts)
The study of marine natural products, such as this compound, often involves both their isolation from natural sources and efforts towards their total synthesis. This compound is a carboxylic acid, and its related sodium salt has been identified in natural extracts.
Research on the Palauan sponge Plakortis lita led to the isolation of several new carboxylic acids, including this compound (2a) and its corresponding sodium salt (2b). Alongside these, the sodium salt of nor-plakotenin (3) and the sodium salt of plakotenin (1b), as well as plakotenin (1a) itself, were also obtained from the same source. nih.gov The structures of these compounds were determined through spectroscopic data analysis and comparison with known compounds. nih.gov The presence of the sodium salt of this compound in the natural extract suggests it is either present in this form in the organism or readily formed during the isolation process.
In the context of synthetic strategies for carboxylic acids and their salts, general methodologies are well-established in organic chemistry. Carboxylic acids can be synthesized through various routes, including the oxidation of primary alcohols or aldehydes, or the hydrolysis of acid derivatives such as esters, amides, or nitriles. The conditions required for hydrolysis vary depending on the specific derivative.
The formation of carboxylic acid salts, such as sodium salts, can be achieved by treating a carboxylic acid with a suitable base, such as sodium hydroxide (B78521) or sodium bicarbonate. This acid-base reaction yields the carboxylate salt and water or carbonic acid. Another method for preparing carboxylic acid salts involves contacting a compound containing a primary alcohol group with a platinum-containing catalyst in an aqueous solution containing an alkali metal or alkaline earth metal hydroxide at elevated temperatures. Preferred hydroxides for this process include alkali metal hydroxides, with sodium and potassium hydroxide being particularly favored due to their solubility and cost-effectiveness.
Biosynthetic Pathway Investigations
Elucidation of Polyketide Biosynthetic Origin
The plakotenin (B1259556) family of compounds, including homo-Plakotenin, are considered to be of polyketide origin. acs.orgresearchgate.net Polyketides are a large and diverse group of natural products synthesized by polyketide synthases (PKSs). These enzymes catalyze the stepwise condensation of small carboxylic acid extender units, such as malonyl-CoA, to a starter unit, building a carbon chain. The structural complexity and the presence of characteristic functional groups in plakotenins are consistent with their assembly via a polyketide pathway. researchgate.net Studies on related marine natural products from Plakortis species have also indicated a polyketide origin for other structural classes like cyclic peroxides and lactones. researchgate.netnih.gov
Identification of Biosynthetic Precursors
Based on structural analysis and biomimetic synthetic studies, linear polyene precursors have been hypothesized as key intermediates in the biosynthesis of plakotenins, including this compound. acs.orgrsc.orgorganic-chemistry.org Specifically, an intramolecular Diels-Alder reaction of a linear tetraene precursor has been proposed as a crucial step in forming the characteristic bicyclic core of plakotenin. acs.orgrsc.orgorganic-chemistry.org While the exact linear precursor for this compound would differ slightly from that of plakotenin due to structural variations, the underlying principle of a polyene undergoing cyclization is likely conserved within the family. The identification of open-chain dihydroxytrienic acids in Plakortis species supports the idea of linear polyketide intermediates in the biosynthesis of related compounds like the plakortones. clockss.org
Genetic Engineering and Biotechnological Approaches for Biosynthesis
While specific details on the genetic engineering of this compound biosynthesis are limited in the provided search results, the broader field of natural product biosynthesis benefits from such approaches. Understanding the genes encoding the PKS enzymes and other modifying enzymes involved in the pathway is crucial for manipulating the biosynthesis. researchgate.net Genetic engineering techniques, such as gene cloning, expression, and targeted mutagenesis, can be employed to heterologously express the biosynthetic machinery in a suitable host organism or to modify the existing pathway in the native producer to enhance yield or produce analogs. researchgate.net The identification of biosynthetic gene clusters for other marine natural products highlights the potential for similar investigations into plakotenin biosynthesis. rsc.org
Comparative Biosynthetic Studies within the Plakotenin Family
Comparative biosynthetic studies within the plakotenin family, which includes plakotenin, this compound, and nor-plakotenin (B1262234), can provide valuable insights into the enzymatic variations that lead to the structural diversity observed. clockss.orgresearchgate.netnih.gov The structural differences between these compounds, such as the variation in the length of the alkyl chain, likely arise from variations in the starter units or the number of polyketide extender units incorporated by the PKS machinery. nih.gov Studying the biosynthetic enzymes responsible for chain initiation and elongation in different Plakortis species or strains producing different plakotenin analogs could reveal the molecular basis for these structural variations. nih.gov The revision of the structures of plakotenin, this compound, and nor-plakotenin based on total synthesis and spectroscopic characterization underscores the importance of accurate structural assignment for biosynthetic investigations. rsc.org
Data Table: Plakotenin Family Compounds and Proposed Biosynthetic Steps
| Compound Name | Proposed Biosynthetic Origin | Key Biosynthetic Step Proposed |
| Plakotenin | Polyketide | Intramolecular Diels-Alder reaction of a tetraene precursor acs.orgrsc.orgorganic-chemistry.org |
| This compound | Polyketide | Likely involves similar polyketide assembly and cyclization as plakotenin clockss.org |
| Nor-Plakotenin | Polyketide | Likely involves similar polyketide assembly and cyclization as plakotenin clockss.org |
Biological Activities and Molecular Mechanisms
Cellular and Molecular Targets of Homo-Plakotenin
Studies have identified that this compound exerts its effects by targeting cellular processes involved in inflammation and proliferation, specifically within the context of rheumatoid arthritis. nih.govcenmed.comnih.gov
Inhibition of Rheumatoid Synovial Fibroblast Proliferation
This compound has been found to significantly reduce the proliferation of rheumatoid synovial fibroblasts. nih.govcenmed.com This effect is particularly relevant as the abnormal proliferation of these fibroblasts is a key characteristic of rheumatoid arthritis, contributing to pannus formation and joint destruction. The observed anti-proliferative activity suggests a potential role for this compound in modulating the cellular dynamics involved in this inflammatory condition. nih.govcenmed.com
Modulation of Platelet-Derived Growth Factor-BB (PDGF-BB) Response Pathways
The inhibitory effect of this compound on rheumatoid synovial fibroblast proliferation has been linked to the modulation of cellular responses to Platelet-Derived Growth Factor-BB (PDGF-BB). nih.gov PDGF-BB is a growth factor known to stimulate the proliferation and migration of various cell types, including fibroblasts, and plays a role in the pathogenesis of rheumatoid arthritis. While the precise molecular mechanisms by which this compound modulates PDGF-BB response pathways require further detailed investigation, its ability to interfere with this growth factor-mediated proliferation highlights a specific molecular target for its activity. nih.gov PDGF-BB typically signals through its receptors (PDGFRα and PDGFRβ), activating downstream pathways such as MAPK, JAK/STAT, and PI3K, which are involved in cell proliferation and survival. The observed inhibition of PDGF-BB-induced fibroblast proliferation by this compound suggests an interaction with or downstream effect on these signaling cascades. nih.gov
Comparative Analysis of Mechanism of Action with Related Plakotenins
This compound is part of a family of carboxylic acids isolated from Plakortis sponges, including plakotenin (B1259556) and nor-plakotenin (B1262234). nih.govcenmed.com Comparative studies on their biological activities have shown that plakotenin, its sodium salt, and this compound are all capable of significantly reducing the proliferation of rheumatoid synovial fibroblasts. nih.govcenmed.com
Data from research indicates varying potencies among these related compounds in their anti-proliferative effects. A comparative analysis of the anti-proliferative activity, as measured by IC50 values, provides insight into the structure-activity relationships within this class of natural products.
| Compound | Anti-proliferative Activity (IC50) |
| Plakotenin | 3.13 µg/mL |
| This compound | 3.91 µg/mL |
| Nor-Plakotenin | > 6.25 µg/mL |
Note: IC50 values presented are based on available research data and represent the concentration required for 50% inhibition of rheumatoid synovial fibroblast proliferation.
This comparison suggests that while both plakotenin and this compound exhibit comparable anti-proliferative activity, nor-plakotenin appears less potent in this specific assay. The subtle structural differences between these compounds likely contribute to the observed variations in their biological effects.
Mechanistic Studies on Cellular Processes
Mechanistic studies concerning this compound have primarily focused on its impact on cellular proliferation, specifically the inhibition of rheumatoid synovial fibroblast growth. nih.govcenmed.comnih.gov The link between this inhibition and the modulation of the PDGF-BB response pathway is a key finding in understanding its mechanism of action at the cellular level. nih.gov By interfering with the signaling initiated by PDGF-BB, this compound can disrupt the proliferative drive in these pathological cells. nih.gov
While detailed molecular interaction studies (e.g., receptor binding assays, kinase inhibition profiles) for this compound are not extensively described in the provided search results, the observed biological effect strongly suggests an interaction with the PDGF-BB signaling axis or downstream cellular processes critical for fibroblast proliferation. nih.gov Further research is needed to fully elucidate the precise molecular targets and the complete cascade of events influenced by this compound within the PDGF-BB response pathway in rheumatoid synovial fibroblasts.
Future Research Directions and Translational Perspectives
Advancements in Asymmetric Total Synthesis of Complex Polyketides
The total synthesis of natural products like plakotenin (B1259556) and its analogs, including homo- and nor-plakotenin (B1262234), has been a significant area of research. nih.govnih.govnih.govacs.orgnih.gov Early synthetic efforts and subsequent structural revisions, supported by computational investigations, have highlighted the complexity and the need for precise stereochemical control in accessing these molecules. nih.govnih.govacs.orgclockss.org
Future research in the asymmetric total synthesis of homo-Plakotenin is poised to focus on developing more efficient, convergent, and stereoselective routes. While total synthesis of plakotenin via intramolecular Diels-Alder reactions has been explored, applying and refining asymmetric catalytic methods could provide access to this compound and its stereoisomers with high enantiopurity. nih.gov The field of asymmetric synthesis is continuously evolving, with new catalysts and methodologies emerging that could be leveraged for the challenging construction of the polyketide backbone and introduction of stereocenters present in this compound. Advancements in this area are crucial not only for providing sufficient material for biological evaluation but also for potentially enabling the synthesis of designed analogs with improved properties.
Deeper Mechanistic Elucidation of Cellular Target Interactions
Preliminary biological investigations indicated that this compound can significantly reduce the proliferation of rheumatoid synovial fibroblasts. nih.gov However, the precise cellular targets and the detailed molecular mechanisms underlying this effect are yet to be fully elucidated. Future research should aim to identify the specific proteins or pathways with which this compound interacts.
Techniques such as activity-based protein profiling (ABPP), target-钓鱼 (fishing) approaches using immobilized ligands, and various proteomic methods could be employed to identify direct binding partners of this compound within cells. Following target identification, detailed biochemical and biophysical studies will be necessary to understand the nature of the interaction, including binding affinity, kinetics, and the functional consequences of the interaction on target activity. Investigating downstream signaling pathways affected by this compound binding will provide a more comprehensive picture of its cellular effects. Comparative studies with related plakotenins and synthetic analogs could help define structure-activity relationships and provide insights into the structural features critical for its biological activity.
Exploration of Biosynthetic Pathways for Sustainable Production
Marine sponges are known producers of a diverse array of natural products, including polyketides like the plakotenins. Understanding the biosynthetic pathway of this compound in its natural source, Plakortis lita, is essential for exploring sustainable production methods. While the biosynthesis of plakotenin is thought to potentially involve a [4+2] cycloaddition step, the specific enzymes and genetic machinery responsible for the biosynthesis of this compound are not fully characterized.
Future research should involve genomic and transcriptomic studies of Plakortis lita to identify the genes encoding the polyketide synthases (PKSs) and other enzymes involved in this compound biosynthesis. Heterologous expression of these gene clusters in amenable host organisms, such as bacteria or yeast, could enable the production of this compound through fermentation. nih.gov Investigating the enzymatic mechanisms of key steps in the pathway could also open possibilities for enzymatic synthesis or the development of "hybrid" chemo-enzymatic approaches for production. nih.gov Such biosynthetic studies are crucial for overcoming the challenges associated with the limited availability of this compound from its natural source and for developing scalable and environmentally friendly production methods.
Development of Chemical Probes and Tools for Chemical Biology Investigations
To further investigate the biological roles and targets of this compound, the development of specific chemical probes and tools is highly valuable. Chemical probes are instrumental in perturbing and studying biological systems with high specificity.
Q & A
Basic Research Questions
Q. What established protocols are recommended for synthesizing homo-Plakotenin in laboratory settings?
- Methodological Answer : Synthesis of this compound typically follows multi-step organic reactions, such as catalytic cross-coupling or ring-closing metathesis. Key steps include:
- Precursor Preparation : Use high-purity starting materials (≥98%) with trace metal analysis to avoid side reactions .
- Reaction Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress, with quenching protocols to stabilize intermediates .
- Purification : Column chromatography (silica gel) or recrystallization in anhydrous solvents (e.g., ethyl acetate/hexane) is standard. Document solvent ratios and temperature gradients for reproducibility .
- Data Table : Common Synthesis Parameters
| Step | Technique | Key Parameters |
|---|---|---|
| Coupling | Pd-catalyzed | 0.5 mol% catalyst, 80°C, 12h |
| Purification | Column Chromatography | Silica gel (60–120 mesh), 3:1 hexane:EtOAc |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Structural validation requires:
- NMR Spectroscopy : 1H/13C NMR (500 MHz) in deuterated solvents (e.g., CDCl₃) to confirm stereochemistry and functional groups. Assign peaks using 2D COSY/NOESY for complex regions .
- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization to verify molecular ion peaks (error margin < 2 ppm) .
- X-ray Crystallography : For unambiguous confirmation of crystal structure (if single crystals are obtainable) .
Q. How should researchers design experiments to assess this compound’s purity and stability?
- Methodological Answer :
- Purity Analysis : Use HPLC with a C18 column (UV detection at 254 nm) and a gradient elution (water:acetonitrile). Compare retention times with synthetic standards .
- Stability Testing : Conduct accelerated degradation studies under varied pH (2–12), temperature (40–60°C), and light exposure. Quantify degradation products via LC-MS .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound be systematically addressed?
- Methodological Answer :
- Meta-Analysis : Aggregate data from peer-reviewed studies using PRISMA guidelines. Stratify results by assay type (e.g., in vitro vs. in vivo) and cell lines to identify confounding variables .
- Dose-Response Reevaluation : Replicate disputed experiments with standardized concentrations (e.g., 1 nM–100 µM) and include positive/negative controls to validate assay sensitivity .
- Mechanistic Studies : Use CRISPR-based gene knockout models to isolate target pathways and rule off-target effects .
Q. What strategies optimize this compound’s synthetic yield while minimizing byproducts?
- Methodological Answer :
- Catalyst Screening : Test palladium, nickel, and copper catalysts under inert atmospheres. Use Design of Experiments (DoE) to optimize temperature, solvent polarity, and ligand ratios .
- Byproduct Profiling : Identify side products via GC-MS and adjust reaction stoichiometry or quenching methods to suppress their formation .
- Data Table : Catalyst Performance Comparison
| Catalyst | Yield (%) | Major Byproduct |
|---|---|---|
| Pd(OAc)₂ | 72 | Dimer (8%) |
| NiCl₂ | 65 | Oxidized form (12%) |
Q. How can computational models predict this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with target proteins (e.g., kinase domains). Validate predictions with mutagenesis studies .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability and hydration effects .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
Methodological Guidance for Data Analysis
Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects?
- Methodological Answer :
- Nonlinear Regression : Fit dose-response curves using GraphPad Prism (four-parameter logistic model) to calculate EC₅₀/IC₅₀ values .
- ANOVA with Post Hoc Tests : Compare multiple treatment groups (e.g., Tukey’s HSD for normal distributions; Kruskal-Wallis for nonparametric data) .
Q. How should researchers document negative or inconclusive results in this compound studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
